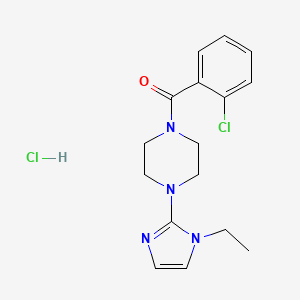

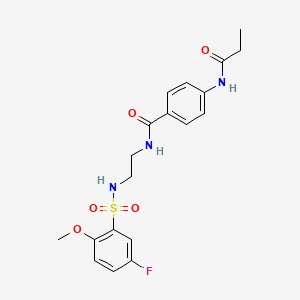

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of arylamides, as seen in the research where a series of N-(2-phenethyl)cinnamides were synthesized . Another study synthesized six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides . These processes typically involve acylation reactions and the formation of amide bonds, which are likely similar to the synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide.

Molecular Structure Analysis

The molecular structure of related compounds shows a degree of disorder in some cases, with molecules disordered over two sets of atomic sites . This suggests that the compound may also exhibit conformational isomerism or disorder in its crystalline form. Intramolecular hydrogen bonding, such as N-H...O hydrogen bonds, is a common feature that stabilizes the molecular structure .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions for the compound , they do mention the reactivity of similar arylamide compounds. For instance, the antagonism at NMDA receptor subtypes by N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide indicates potential biological activity . The compound may also participate in similar biological interactions or chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include the formation of various dimensional hydrogen bonding networks, such as zero-dimensional dimers and one- and two-dimensional chains . These interactions can influence the compound's solubility, melting point, and other physical properties. The presence of chloro, methoxy, and thiophene groups in the compound suggests it may have moderate polarity and potential for specific intermolecular interactions.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A study by Mamedov et al. (2016) presents a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be structurally related to the compound , showcasing a versatile methodology for generating oxalamide derivatives with potential application in creating novel compounds with enhanced properties or activities (Mamedov et al., 2016).

Environmental Chemistry and Degradation

Pignatello and Sun (1995) investigated the complete oxidation of organic contaminants in water using a photoassisted Fenton reaction, a process that could be relevant for understanding the environmental fate or degradation mechanisms of complex organic compounds like "N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide" (Pignatello & Sun, 1995).

Polymer and Material Science

Tapia et al. (2010) synthesized and characterized new copolymers containing thiophene units, indicating the relevance of thiophene derivatives (such as those in the compound's structure) in the development of materials with specific thermal, optical, and electrochemical properties (Tapia et al., 2010).

Biological Activities and Potential Applications

Research on compounds with similar structural features has also explored their biological activities. For example, studies on thiophene derivatives have investigated their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents or materials (Wardkhan et al., 2008).

properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-10-7-8-15(24-10)14(23-3)9-19-16(21)17(22)20-13-6-4-5-12(18)11(13)2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJSNFDDQSTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)